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Compound of Interest

Compound Name: 5-Bromo-2,4-difluorophenol

Cat. No.: B1278163 Get Quote

CAS Number: 355423-48-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-difluorophenol, a
halogenated aromatic compound with significant potential as a building block in medicinal

chemistry, particularly in the development of targeted protein degraders. This document details

its physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and

its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties
5-Bromo-2,4-difluorophenol is a substituted phenol containing two fluorine atoms and one

bromine atom on the aromatic ring. This unique combination of halogens imparts specific

electronic and steric properties that are advantageous in the design of bioactive molecules.
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Property Value Source

CAS Number 355423-48-2 [1][2][3][4][5]

Molecular Formula C₆H₃BrF₂O [1][5]

Molecular Weight 208.99 g/mol [1]

IUPAC Name 5-Bromo-2,4-difluorophenol [1]

Physical State Solid [1]

Purity (Typical) ≥95% [1]

SMILES Oc1cc(Br)c(F)cc1F [1]

InChI
InChI=1S/C6H3BrF2O/c7-3-1-

6(10)5(9)2-4(3)8/h1-2,10H
[1]

Synthesis and Experimental Protocols
A direct, peer-reviewed synthesis protocol for 5-Bromo-2,4-difluorophenol is not readily

available in the public domain. However, a plausible and efficient synthetic route can be

proposed based on the synthesis of its logical precursor, 5-bromo-2,4-difluoroaniline, followed

by a well-established Sandmeyer-type reaction.

Proposed Synthetic Pathway
The proposed synthesis involves two main steps: the bromination of 2,4-difluoroaniline to yield

5-bromo-2,4-difluoroaniline, followed by the diazotization of the aniline and subsequent

hydrolysis to the target phenol.

2,4-Difluoroaniline 5-Bromo-2,4-difluoroanilineBromination 5-Bromo-2,4-difluorophenolDiazotization & Hydrolysis

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Bromo-2,4-difluorophenol.
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Experimental Protocol: Synthesis of 5-Bromo-2,4-
difluoroaniline (Precursor)
This protocol is adapted from established methods for the bromination of anilines.

Materials:

2,4-Difluoroaniline

Bromine

Hydrochloric acid (HCl)

Sodium sulfite

Sodium hydroxide (NaOH)

Ethyl acetate

Brine

Procedure:

Dissolve 2,4-difluoroaniline in a suitable solvent such as glacial acetic acid or a chlorinated

solvent.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a solution of bromine in the same solvent dropwise to the cooled aniline solution

while maintaining the temperature.

After the addition is complete, allow the reaction to stir at room temperature for several

hours, monitoring the progress by Thin Layer Chromatography (TLC).

Quench the reaction with a saturated aqueous solution of sodium sulfite to destroy any

excess bromine.

Neutralize the reaction mixture with a solution of sodium hydroxide.
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Extract the product with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield crude 5-bromo-2,4-difluoroaniline,

which can be purified by recrystallization or column chromatography.

Proposed Experimental Protocol: Synthesis of 5-Bromo-
2,4-difluorophenol
This proposed protocol is based on the general procedure for the hydrolysis of diazonium salts.

[6][7][8]

Materials:

5-Bromo-2,4-difluoroaniline

Sulfuric acid (H₂SO₄)

Sodium nitrite (NaNO₂)

Water

Diethyl ether

Procedure:

Prepare a solution of 5-bromo-2,4-difluoroaniline in dilute sulfuric acid.

Cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the

temperature below 5 °C to form the diazonium salt.

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through

the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1278163?utm_src=pdf-body
https://www.benchchem.com/product/b1278163?utm_src=pdf-body
https://www.youtube.com/watch?v=tppoqT7O1pA
https://patents.google.com/patent/US9527789B2/en
https://www.researchgate.net/publication/280915463_Hydrolysis_of_Diazonium_Salts_Using_a_Two-Phase_System_CPME_and_Water
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 5-Bromo-2,4-difluorophenol may be collected by steam distillation or by cooling the

reaction mixture and extracting with diethyl ether.

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 5-Bromo-2,4-difluorophenol is not publicly available. The

following data is predicted based on the analysis of its chemical structure and comparison with

similar halogenated phenols.[9]

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment

~7.5-7.7 d H-6

~7.1-7.3 d H-3

~5.0-6.0 br s -OH

Predicted in CDCl₃. The aromatic protons will exhibit coupling with the adjacent fluorine atoms,

resulting in doublets or more complex multiplets.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment

~155-160 d C-F (ipso-C2)

~150-155 d C-F (ipso-C4)

~140-145 s C-OH (C1)

~120-125 d C-6

~110-115 d C-3

~95-100 s C-Br (C5)
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Predicted in CDCl₃. Carbons attached to fluorine will appear as doublets due to ¹J-CF coupling.

Other carbons in the ring may show smaller couplings to fluorine.

Infrared (IR) Spectroscopy (Predicted Key Absorptions)
Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Strong, Broad O-H Stretch

1500-1600 Medium-Strong Aromatic C=C Stretch

1200-1300 Strong C-O Stretch

1100-1200 Strong C-F Stretch

Application in Drug Development: A Building Block
for PROTACs
5-Bromo-2,4-difluorophenol is classified as a "Protein Degrader Building Block," indicating its

utility in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce

the degradation of a target protein by recruiting an E3 ubiquitin ligase. The phenolic hydroxyl

group of 5-bromo-2,4-difluorophenol can be readily functionalized to attach a linker, while the

bromo- and difluoro-substituted phenyl ring can serve as a core scaffold or be incorporated into

a warhead that binds to the protein of interest.

General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a phenolic building block typically involves a multi-step

process.
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Caption: General workflow for synthesizing a PROTAC using a phenolic building block.

Mechanism of Action of PROTACs
The resulting PROTAC molecule facilitates the formation of a ternary complex between the

target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome.
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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Safety Information
5-Bromo-2,4-difluorophenol should be handled with appropriate safety precautions in a

laboratory setting.
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Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H332 Harmful if inhaled

H335 May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352,

P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233,

P405, P501.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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